![molecular formula C10H17NO2 B3286447 Decahydroisoquinoline-3-carboxylic acid CAS No. 82717-30-4](/img/structure/B3286447.png)
Decahydroisoquinoline-3-carboxylic acid
Vue d'ensemble
Description
Decahydroisoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the chemical formula C10H17NO2. It is a derivative of isoquinoline and is characterized by a fully saturated ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. One common method includes the selective hydrogenation of isoquinoline using a suitable catalyst under controlled conditions . Another approach involves the conversion of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide to (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide, followed by further processing .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and specific catalysts to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Decahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Applications De Recherche Scientifique
Decahydroisoquinoline-3-carboxylic acid and its derivatives have various applications, primarily in the field of neurological disorders as antagonists for certain receptors .
Scientific Research Applications
AMPA Receptor Antagonists: this compound derivatives are used as antagonists of the AMPA receptor . For example, (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid is a potent and selective AMPA antagonist .
- Treatment of Neurological Disorders: These compounds can be used in the treatment of neurological disorders . The derivatives can antagonize the AMPA or GluRs receptor . They are also used in the manufacture of medicaments for neurological disorders, pain, or migraine .
- Kindling Suppression: Decahydroisoquinoline mixed AMPA receptor and GluR5 kainate receptor antagonists like LY293558 can suppress the development of behavioral kindled seizure activity .
- Neuroprotective Agents: Certain 6-substituted decahydroisoquinoline-3-carboxylic acids are potential N-methyl-D-aspartate (NMDA) receptor antagonists and may be used as cerebroprotective agents in acute and chronic neurodegenerative disorders .
NMDA Receptor Antagonists: Some derivatives act as NMDA receptor antagonists .
- Structure-Activity Relationship Studies: Decahydroisoquinoline derivatives have been synthesized and evaluated to understand the spatial and steric requirements for affinity at the NMDA receptor . Two potent and selective NMDA receptor antagonists identified are the phosphonate- and tetrazole-substituted amino acids 31a and 32a .
Other Applications:
Mécanisme D'action
The mechanism of action of decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an AMPA receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating excitatory synaptic transmission in the brain. This action can have neuroprotective effects and is being explored for the treatment of neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline-3-carboxylic acid: A less saturated analog with similar structural features.
Isoquinoline-3-carboxylic acid: The unsaturated parent compound.
6-substituted decahydroisoquinoline-3-carboxylic acids: Variants with substitutions at the 6-position, which can alter their biological activity.
Uniqueness
Decahydroisoquinoline-3-carboxylic acid is unique due to its fully saturated ring system, which imparts distinct chemical and biological properties. Its ability to act as an AMPA receptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Activité Biologique
Decahydroisoquinoline-3-carboxylic acid (DHICA) is a compound that has garnered attention for its diverse biological activities, particularly in the realm of neuropharmacology. This article delves into the biological activity of DHICA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fully saturated ring system, which distinguishes it from its unsaturated analogs. Its structure allows for unique interactions with biological targets, particularly in the central nervous system.
DHICA primarily functions as an AMPA receptor antagonist , modulating excitatory neurotransmission. By inhibiting AMPA receptors, DHICA can reduce glutamate-induced excitotoxicity, which is implicated in various neurodegenerative disorders. The compound has also shown activity against NMDA receptors, further establishing its role in neuroprotection.
1. Neuroprotective Effects
A study demonstrated that DHICA effectively blocked calcium influx induced by glutamate and other excitatory amino acids in neuronal cultures. This blockade is crucial as excessive calcium influx is a hallmark of neurodegeneration. The study reported that DHICA's action is similar to that of other known AMPA antagonists, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and ischemic brain injury .
2. Cardiovascular Applications
Research indicates that DHICA may also have cardiovascular benefits. In animal models, it was shown to inhibit angiotensin-converting enzyme (ACE) activity, leading to reduced blood pressure and improved cardiac function. Specifically, chronic treatment with DHICA resulted in significant ACE inhibition compared to standard treatments . This suggests potential applications in managing heart failure and hypertension.
Case Studies
Case Study 1: Neurodegenerative Disease Model
In a model of Alzheimer's disease, administration of DHICA led to a significant reduction in neuronal death associated with amyloid-beta toxicity. The protective effects were attributed to the compound's ability to prevent excitotoxicity through AMPA receptor inhibition .
Case Study 2: Hypertensive Rats
In spontaneously hypertensive rats, oral administration of DHICA at doses of 1 mg/kg resulted in a marked decrease in heart rate and improved coronary blood flow without adversely affecting contractility. This dual action highlights its potential as a therapeutic agent for managing cardiac insufficiency .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Therapeutic Applications |
---|---|---|
This compound | AMPA/NMDA receptor antagonist | Neuroprotection, cardiovascular health |
Tetrahydroisoquinoline-3-carboxylic acid | Less potent AMPA antagonist | Limited neuroprotective effects |
Isoquinoline-3-carboxylic acid | Non-selective receptor interactions | Broader pharmacological applications |
Propriétés
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENYWQRQUNUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002859 | |
Record name | Decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82717-30-4 | |
Record name | Decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.